REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]1([O:12][CH2:13][CH3:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH2:15]([Cl:19])[C:16](=[CH2:18])[CH3:17]>>[CH2:13]([O:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:16]([CH3:18])([CH3:17])[CH2:15][Cl:19])[CH3:14]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 45° C
|
Type
|
WAIT
|
Details
|
The mixture was kept at 25° C. for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
An organic layer was separated out
|
Type
|
WASH
|
Details
|
washed thoroughly with a dilute aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water and dried over anhydrous sodium sulfate
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)C(CCl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 451.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 213.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |